{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol
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Overview
Description
{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol is a unique chemical compound characterized by its complex spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol typically involves multi-step organic reactions. The initial steps often include the formation of the spirocyclic core, followed by the introduction of the methanol functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of {7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of spirocyclic derivatives.
Scientific Research Applications
{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of {7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Amino-3,5-dibromobenzonitrile
- 4-Methoxyphenethylamine
Uniqueness
{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2680539-18-6 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.3 |
Purity |
90 |
Origin of Product |
United States |
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